3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide
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Description
3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H20N4O3S2 and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications
Molecular Tautomeric Behavior Studies
Sulfonamide derivatives like 3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide are integral in bioorganics and medicinal chemistry due to their complex molecular behaviors, including tautomeric forms which significantly affect their pharmaceutical and biological activities. Research employing infrared and nuclear magnetic resonance spectroscopic methods has tried to identify the possible tautomeric forms of similar molecules, revealing that these compounds can exhibit both amino and imino conformers, depending on their state (solid or liquid) and environment (Erturk et al., 2016).
Antiviral Applications
Structural analogs of this compound have been studied for their antiviral properties, particularly against cytomegalovirus (CMV). These compounds demonstrate a unique mode of action by inhibiting viral DNA maturation without affecting viral DNA synthesis, transcription, and translation, highlighting their potential as selective antiviral agents (Buerger et al., 2001).
Inhibition of Tumor-Associated Isozymes
Studies on sulfonamides, including those with structures similar to this compound, have shown significant inhibitory effects on tumor-associated isozymes like carbonic anhydrase IX. These findings suggest potential applications in designing potent and selective inhibitors for therapeutic use in cancer treatment (Ilies et al., 2003).
Herbicidal Activities
Compounds structurally related to this compound have been explored for their herbicidal potential. Research into sulfonylureas bearing the 1,3,4-thiadiazole moiety has led to the discovery of compounds with significant herbicidal activities, comparable to established herbicides, indicating their utility in agricultural applications (Song et al., 2013).
Antiglaucoma Applications
Sulfonamide derivatives, including those related to this compound, have been investigated for their potential as topical antiglaucoma agents. These compounds have shown low nanomolar affinity for carbonic anhydrase isozymes and demonstrated efficacy as antiglaucoma agents in normotensive rabbits, with some derivatives outperforming standard drugs like dorzolamide and brinzolamide (Casini et al., 2003).
Properties
IUPAC Name |
3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-12(2)15-19-20-16(24-15)18-14(21)8-10-17-25(22,23)11-9-13-6-4-3-5-7-13/h3-7,9,11-12,17H,8,10H2,1-2H3,(H,18,20,21)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXNKUVGUQGRGQ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.